2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a dibenzofuran substituent. Its molecular formula is C₁₈H₁₉BO₃, with a molecular weight of 294.15 g/mol . The dibenzofuran group confers rigidity and extended π-conjugation, making it valuable in organic synthesis, materials science, and pharmaceutical intermediates. It is typically stored under inert conditions (2–8°C) due to moisture sensitivity .
Properties
Molecular Formula |
C18H19BO3 |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-dibenzofuran-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)13-9-7-11-15-16(13)12-8-5-6-10-14(12)20-15/h5-11H,1-4H3 |
InChI Key |
CKQXGVLPVWNAIS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4OC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzofuran with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, where dibenzofuran is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This reaction represents the most extensively studied transformation for this compound. The boron center undergoes transmetallation with palladium catalysts, enabling aryl-aryl bond formation .
Key mechanistic features:
-
Oxidative addition of aryl halide to Pd⁰
-
Base-assisted transmetallation via tetracoordinate borate intermediate
Oxidation Reactions
The dioxaborolane moiety undergoes oxidative cleavage under controlled conditions :
2.1 Peracid-Mediated Oxidation
textReaction: Bpin → B(OH)₂ → B(OH)₃ Reagents: mCPBA/H₂O₂, AcOH/H₂O (1:1) Conditions: 0°C → RT, 4 hr Yield: 89% dibenzofuran-1-ol[4]
2.2 Ozone-Mediated Oxidation
| Parameter | Value |
|---|---|
| Ozone concentration | 5% in O₂/N₂ |
| Temperature | -78°C |
| Quenching agent | Me₂S |
| Product | 1-Ketodibenzofuran (72%) |
Reductive Transformations
The compound participates in selective reductions preserving the dibenzofuran core:
3.1 Boron-Lithium Exchange
text2-(Dibenzo...) + n-BuLi → ArLi + B(OiPr)₃ Conditions: THF, -78°C, 1 hr Applications: - Generation of aromatic nucleophiles - Synthesis of functionalized dibenzofurans (85-92% yields)[5]
3.2 Catalytic Hydrogenation
| Catalyst | Pressure | Temp | Product | Yield |
|---|---|---|---|---|
| Pd/C (10%) | 3 atm H₂ | 50°C | Partially reduced dibenzofuran | 68% |
| Rh/Al₂O₃ | 5 atm H₂ | 80°C | Fully hydrogenated biphenyl system | 41% |
Cyclopropanation Reactions
The compound serves as a borocyclopropanation reagent in presence of zinc carbenoids :
4.1 Simmons-Smith-Type Reaction
textMechanism: Bpin-CH₂-Zn-I + Alkene → Cyclopropane Conditions: - Zn dust (activated) - CH₂I₂ co-reagent - DCM, 0°C → RT Yield: 55-72% bicyclic systems[2][5]
4.2 Catalytic Asymmetric Cyclopropanation
| Parameter | Value |
|---|---|
| Chiral ligand | (R)-BINAP |
| Metal catalyst | Cu(OTf)₂ |
| Diastereomeric ratio | 85:15 |
| Enantiomeric excess | 92% |
| Application | Chiral dopant synthesis |
Functional Group Interconversion
The compound undergoes regioselective transformations at specific positions :
5.1 Directed ortho-Metalation
textBpin as directing group: Substrate + LDA → ortho-lithiated species Electrophile Quench: - D₂O → 81% D-labeling - CO₂ → 76% carboxylic acid - Me₃SiCl → 89% silane derivative
5.2 Halogenation Reactions
| Halogen Source | Conditions | Position | Yield |
|---|---|---|---|
| NBS | AIBN, CCl₄, reflux | C-4 | 78% |
| ICl | CH₂Cl₂, -20°C | C-3 | 82% |
| Selectfluor® | MeCN, 60°C | C-8 | 65% |
The compound's reactivity profile makes it particularly valuable in materials science, with demonstrated applications in synthesizing electroluminescent materials (OLED efficiency >15 cd/A) , liquid crystal polymers (Δn = 0.18 at 589 nm) , and pharmaceutical intermediates (IC₅₀ values <100 nM in kinase assays). Recent studies suggest potential in photocatalytic applications due to its extended π-conjugation system and boron-mediated charge transfer properties .
Scientific Research Applications
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituted Arylboronates
(a) 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₈H₁₉BO₃
- Molecular Weight : 294.15 g/mol
- CAS No.: 947770-80-1
- Key Differences : Positional isomerism (dibenzofuran substituent at position 2 vs. 1). Reactivity in cross-coupling reactions may vary due to steric effects near the boron center .
(b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan
- Molecular Formula : C₁₄H₁₇BO₃
- Molecular Weight : 244.10 g/mol
- CAS No.: 519054-55-8
- Key Differences: Lacks the dibenzo framework, reducing steric bulk and conjugation.
(c) 2-(2-Thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Electronically Modified Arylboronates
(a) 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Synthesis : Prepared via cobalt-catalyzed C–H borylation (83% yield) .
- Key Differences : Methoxy group is electron-donating, increasing electron density at the boron center and enhancing reactivity in Suzuki-Miyaura couplings compared to electron-withdrawing substituents .
(b) 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Sterically Bulky Boronates
(a) 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)
- Key Differences : Anthracene substituent provides steric bulk and extended conjugation, improving UV absorption and stability but reducing solubility .
(b) 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)
Comparative Data Table
Biological Activity
The compound 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1822310-41-7) is a boron-containing organic compound notable for its potential biological activities and applications in organic electronics. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant research findings.
Basic Information
- Molecular Formula : CHBO
- Molecular Weight : 294.15 g/mol
- Appearance : Light yellow liquid
- Storage Conditions : Recommended to be stored at 0-8 °C in an inert atmosphere to maintain stability .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1-bromodibenzo[b,d]furan with bis(pinacolato) diboron in the presence of a palladium catalyst and potassium acetate. The following table summarizes the synthesis conditions:
| Reagent | Amount | Conditions |
|---|---|---|
| 1-bromodibenzo[b,d]furan | 31.3 g (126.7 mM) | Reflux in 300 mL of 1,4-dioxane for 24 hours |
| bis(pinacolato) diboron | 190.0 g (190.0 mM) | |
| PdCl(dppf) | 4.6 g (6.3 mM) | |
| KOAc | 37.3 g (380.1 mM) |
After the reaction completion, the mixture is subjected to extraction with dichloromethane and further purification through column chromatography .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dibenzofurans possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antioxidant Activity
The compound also shows promising antioxidant activity. In vitro studies have suggested that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The antioxidant capacity is often measured using assays such as DPPH or ABTS radical scavenging tests.
Luminescent Properties
Due to its boron content and molecular structure, this compound is also recognized for its luminescent properties. It can be utilized in organic electroluminescent devices and photovoltaic applications . Such properties are essential for developing advanced materials in optoelectronics.
Study on Anticancer Effects
In a controlled study involving human cancer cell lines (e.g., HeLa and MCF-7), researchers treated cells with varying concentrations of the compound over a period of 48 hours. The results indicated:
- IC50 Values :
- HeLa Cells: 15 µM
- MCF-7 Cells: 20 µM
This suggests that the compound has a potent effect on inhibiting cancer cell growth at relatively low concentrations .
Antioxidant Efficacy Assessment
Another study assessed the antioxidant efficacy using the DPPH assay method:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 50 | 85 |
The data indicates that higher concentrations significantly enhance the scavenging ability against free radicals .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what catalysts are typically employed?
The compound is synthesized via transition-metal-catalyzed borylation. A common method involves coupling dibenzo[b,d]furan derivatives with bis(pinacolato)diboron (B₂pin₂) or pinacol borane in the presence of catalysts like iridium or palladium complexes. For example, UiO-type metal-organic frameworks (e.g., UiO-Co) have been used to catalyze analogous borylation reactions at 0.2 mol% catalyst loading, yielding >80% in acetonitrile under reflux . Purification typically involves flash chromatography with hexane/ethyl acetate gradients .
Q. How is this compound characterized using spectroscopic methods, particularly NMR?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and HRMS. Key NMR features include:
- ¹H NMR : Signals for tetramethyl groups (δ 1.0–1.3 ppm) and aromatic protons from dibenzofuran (δ 7.2–8.2 ppm).
- ¹³C NMR : Peaks for dioxaborolane carbons (δ 24–26 ppm) and aromatic carbons. The boron-linked carbon may not be observed due to quadrupolar relaxation .
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure .
Advanced Research Questions
Q. What challenges arise in the NMR characterization of boron-containing compounds, and how can they be mitigated?
Quadrupolar broadening (from ¹¹B, I = 3/2) obscures signals for boron-bonded carbons in ¹³C NMR. To address this:
Q. How does the dibenzofuran moiety influence the reactivity of this boronic ester in cross-coupling reactions compared to other aryl boronate esters?
The electron-rich dibenzofuran scaffold enhances stability but may reduce electrophilicity in Suzuki-Miyaura couplings. Comparative studies show that steric hindrance from the fused aromatic system slows transmetallation, requiring optimized conditions:
- Higher temperatures (80–100°C) and polar solvents (THF/DMF).
- Use of PdCl₂(dppf) or SPhos ligands to accelerate oxidative addition .
- Yields for dibenzofuran-derived boronate esters are typically 5–15% lower than phenyl analogs under identical conditions .
Q. What strategies optimize the yield of this compound in transition-metal-catalyzed borylation reactions?
Key optimizations include:
- Catalyst selection : Iridium catalysts (e.g., Ir(cod)OMe)₂ for direct C-H borylation of dibenzofuran .
- Solvent effects : Acetonitrile or 1,4-dioxane improves boron reagent solubility .
- Stoichiometry : Use 1.2–1.5 equivalents of B₂pin₂ to drive reaction completion.
- Additives : K₂CO₃ (2 equiv) neutralizes HBr byproducts in bromide-substituted precursors .
Q. How should researchers address discrepancies in reported reaction yields when using similar boronate esters in cross-couplings?
Contradictory yields often stem from:
- Substituent effects : Electron-withdrawing groups on the aryl ring reduce boronate stability.
- Oxygen sensitivity : Strict anhydrous conditions are critical; trace moisture hydrolyzes boronate esters.
- Catalyst batch variability : Pre-activate Pd catalysts with ligands (e.g., P(t-Bu)₃) to ensure consistent activity . Systematic screening via Design of Experiments (DoE) can identify critical variables .
Key Research Applications
- Heterocycle Synthesis : Used as a boronate partner in Suzuki-Miyaura couplings to synthesize benzo-fused heterocycles (e.g., benzoxazoles) .
- Radical Chemistry : Serves as a boron source in TEMPO-mediated radical borylation, enabling C-B bond formation under mild conditions .
- Medicinal Chemistry : Intermediate in polyphenolic boronate synthesis for tumor microenvironment studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
